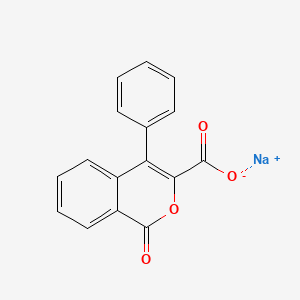
4-Phenyl-3-isocoumarinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-Phenyl-3-isocoumarinic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H9NaO4 and its molecular weight is 288.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Chemischer Reaktionen
Pechmann Condensation for Isocoumarin Core Formation
The Pechmann reaction using resorcinol and β-ketoesters (e.g., ethyl acetoacetate) in the presence of FeCl₃·6H₂O generates the isocoumarin backbone. Subsequent phenyl group introduction occurs via Suzuki coupling or Friedel-Crafts alkylation .
| Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| FeCl₃·6H₂O (10 mol%) | Toluene | Reflux (110°C) | 16 hr | 92% |
| BF₃·Et₂O | Ethanol | Reflux (78°C) | 6 hr | 72–96% |
Esterification and Amidation
The carboxylic acid group at position 3 undergoes esterification or amidation to enhance bioavailability. For example:
-
Allyl amide formation : Reacting with allylamine under DCC/DMAP conditions produces 4-phenyl-3-isocoumarinic acid allyl amide , a potent anticoagulant antagonist .
| Reaction | Reagent | Conditions | Application |
|---|---|---|---|
| Amidation | Allylamine, DCC/DMAP | Dry DCM, 0°C → RT, 12 hr | Anticoagulant antagonism |
| Esterification | Ethanol, H₂SO₄ | Reflux, 4 hr | Prodrug synthesis |
Cycloaddition Reactions
The α,β-unsaturated ketone moiety participates in Diels-Alder reactions with dienes. For instance, reaction with 1,3-butadiene yields bicyclic adducts, useful in natural product synthesis .
Modulation of Kinase Pathways
This compound derivatives selectively inhibit JNK and p38 MAPK phosphorylation in tumorigenic cells (e.g., H2009 carcinoma) while sparing non-tumorigenic cells .
| Cell Line | Effect on JNK | Effect on p38 MAPK | Growth Inhibition (IC₅₀) |
|---|---|---|---|
| H2009 carcinoma | ↓ Phosphorylation | ↑ Phosphorylation | 12.5 µM |
| Normal HBE cells | No effect | No effect | >50 µM |
Anticoagulant Activity
The allyl amide derivative antagonizes warfarin -induced anticoagulation by competing for vitamin K epoxide reductase binding sites .
Hydrolytic Degradation
Under alkaline conditions (pH > 9), the lactone ring undergoes hydrolysis to form 4-phenyl-3-carboxycoumarin , which further decarboxylates at elevated temperatures .
| Condition | Product | Half-Life |
|---|---|---|
| pH 9.0, 37°C | 4-Phenyl-3-carboxycoumarin | 2.5 hr |
| pH 9.0, 60°C | 4-Phenylcoumarin | 0.8 hr |
Eigenschaften
CAS-Nummer |
42062-05-5 |
|---|---|
Molekularformel |
C16H9NaO4 |
Molekulargewicht |
288.23 g/mol |
IUPAC-Name |
sodium;1-oxo-4-phenylisochromene-3-carboxylate |
InChI |
InChI=1S/C16H10O4.Na/c17-15(18)14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16(19)20-14;/h1-9H,(H,17,18);/q;+1/p-1 |
InChI-Schlüssel |
GPOMUWDGOJHHLJ-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C2=C(OC(=O)C3=CC=CC=C32)C(=O)[O-].[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(OC(=O)C3=CC=CC=C32)C(=O)[O-].[Na+] |
Key on ui other cas no. |
42062-05-5 |
Synonyme |
4-phenyl-3-isocoumarinic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















